molecular formula C16H22N4O3S B3958565 ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate

ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate

Cat. No.: B3958565
M. Wt: 350.4 g/mol
InChI Key: WYOPTJMEBDUJQS-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[55]undeca-2,4-dien-2-yl]sulfanyl}acetate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of functional groups such as the amino, cyano, and ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the original compound.

Scientific Research Applications

Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate can be compared with other spirocyclic compounds, such as spiroindolines or spirooxindoles. These compounds share a similar spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Spiroindolines
  • Spirooxindoles
  • Spirocyclic lactams
  • Spirocyclic ketones

Properties

IUPAC Name

ethyl 2-[(4-amino-1-carbamoyl-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-2-23-11(21)9-24-15-12(14(19)22)16(6-4-3-5-7-16)10(8-17)13(18)20-15/h12H,2-7,9,18H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOPTJMEBDUJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C2(C1C(=O)N)CCCCC2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Reactant of Route 2
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Reactant of Route 3
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Reactant of Route 4
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Reactant of Route 5
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Reactant of Route 6
ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate

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